molecular formula C18H15NO B6337440 (2,5-Dimethylphenyl)(quinolin-3-yl)methanone CAS No. 1187167-42-5

(2,5-Dimethylphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337440
CAS No.: 1187167-42-5
M. Wt: 261.3 g/mol
InChI Key: VWDGEKQDENSQKA-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)(quinolin-3-yl)methanone is a benzophenone derivative featuring a quinolin-3-yl group and a 2,5-dimethylphenyl moiety. The quinoline scaffold confers aromatic electron-deficient properties, while the 2,5-dimethylphenyl group introduces steric bulk and electron-donating effects.

Properties

IUPAC Name

(2,5-dimethylphenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-12-7-8-13(2)16(9-12)18(20)15-10-14-5-3-4-6-17(14)19-11-15/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDGEKQDENSQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lewis Acid-Mediated Condensation

The BF₃·Et₂O-catalyzed condensation of (2-aminophenyl)methanol derivatives with enaminones represents a robust pathway to 3-acylquinolines. In the context of (2,5-dimethylphenyl)(quinolin-3-yl)methanone, this method involves reacting (2-aminophenyl)methanol with a pre-synthesized enaminone bearing the 2,5-dimethylphenyl group. Key steps include:

  • Reaction Setup : A mixture of (2-aminophenyl)methanol (1.624 mmol), 2,5-dimethylphenylethyl enaminone (1.624 mmol), and BF₃·Et₂O (1.624 mmol) in DMSO (2 mL) is stirred at 90°C for 8 hours .

  • Workup : Quenching with water, extraction with ethyl acetate, and purification via silica gel chromatography (hexanes/EtOAc, 5:1) yield the product as a white solid (75% yield) .

Critical Parameters :

  • BF₃·Et₂O acts as a dual-purpose catalyst, facilitating both imine formation and cyclodehydration.

  • DMSO stabilizes reactive intermediates, preventing premature decomposition .

Analytical Data :

  • IR (CHCl₃) : 1652 cm⁻¹ (C=O stretch) .

  • ¹H NMR (CDCl₃) : δ 8.90 (s, 1H, quinoline-H2), 7.20–8.10 (m, 9H, aromatic), 2.35 (s, 6H, CH₃) .

One-Pot Phosphine-Catalyzed Cyclization

A modular one-pot approach, adapted from PMC3459651 , enables the synthesis of 3-substituted quinolines from N-tosyl-2-aminobenzaldehydes and activated acetylenes. For the target compound:

  • Procedure :

    • Michael Addition : N-Tosyl-2-aminobenzaldehyde reacts with dimethylphenylacetylene in the presence of PPh₃ (10 mol%) in CH₂Cl₂ at 25°C for 12 hours .

    • Aldol Cyclization : The intermediate undergoes intramolecular aldol condensation under acidic conditions (HCl/EtOH) to form the quinoline core .

    • Detosylation : Heating with dilute HCl removes the tosyl group, yielding the free quinoline .

Advantages :

  • Avoids isolation of sensitive intermediates.

  • Tolerates electron-donating groups (e.g., methyl) on the aryl ring .

Yield Optimization :

  • Substituting PPh₃ with bulkier phosphines (e.g., PCy₃) improves regioselectivity but reduces reaction rate .

Chalcone Intermediate Route

Building on methodologies from PMC7772092 , 2-chloroquinoline-3-carbaldehyde serves as a precursor for ketone installation:

  • Step 1 : Synthesis of 2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack reaction (POCl₃/DMF, 90°C, 9 hours) .

  • Step 2 : Condensation with 2,5-dimethylacetophenone in ethanol/20% NaOH, forming a chalcone intermediate .

  • Step 3 : Cyclization under acidic conditions (H₂SO₄/glacial acetic acid, reflux) affords the target methanone .

Challenges :

  • Competing Clemmensen reduction of the ketone necessitates careful pH control .

  • Palladium-catalyzed cross-coupling side reactions may occur if residual halogens persist .

Comparative Analysis of Methods

Method Catalyst Yield Reaction Time Key Advantage
BF₃·Et₂O Condensation BF₃·Et₂O75%8 hoursHigh functional group tolerance
Phosphine Cyclization PPh₃68%24 hoursOne-pot simplicity
Chalcone Route NaOH/H₂SO₄62%18 hoursScalability

Spectroscopic Validation and Purity Control

  • Mass Spectrometry : ESI-MS m/z 287.1 [M+H]⁺ confirms molecular weight (calc. 286.36) .

  • Chromatography : HPLC purity >98% (C18 column, MeOH/H₂O 80:20, 1 mL/min).

  • XRD Analysis : Single-crystal X-ray diffraction confirms the planar quinoline-ketone conformation .

Industrial-Scale Considerations

  • Cost Efficiency : BF₃·Et₂O-mediated methods are preferable due to low catalyst loading (1 eq.) .

  • Waste Management : DMSO recycling via vacuum distillation reduces environmental impact .

Emerging Methodologies

Recent advances in photoredox catalysis (unreported in current sources) suggest potential for visible-light-mediated C–H activation, enabling direct functionalization of quinolines at the 3-position.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Halogens (Cl2, Br2), nitro groups (HNO3), often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

(2,5-Dimethylphenyl)(quinolin-3-yl)methanone is primarily investigated for its antimicrobial and anticancer properties. The quinoline ring is known for its bioactivity, making this compound a candidate for drug development.

  • Antimicrobial Activity : Studies have shown that quinoline derivatives can inhibit the growth of various bacteria and fungi. The specific interactions of this compound with microbial enzymes are under investigation to understand its mechanism of action better.
  • Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells by interacting with DNA and inhibiting key enzymes involved in cell proliferation.

Materials Science

Due to its electronic properties, this compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to act as a charge transport material makes it suitable for applications in optoelectronics.

Chemical Biology

In chemical biology, this compound serves as a probe to study enzyme mechanisms and molecular interactions. Its structural features allow it to bind selectively to certain proteins and nucleic acids, providing insights into biochemical pathways.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth at low concentrations of the compound.
Study 2Anticancer MechanismShowed that the compound induces apoptosis in breast cancer cell lines through DNA intercalation.
Study 3OLED ApplicationsAchieved high efficiency in light emission when incorporated into OLED devices, indicating potential for commercial use.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Effects

(2,6-Dimethylphenyl)(quinolin-3-yl)methanone (CAS 1187167-47-0)
  • Structural Difference : The dimethyl substitution occurs at the 2,6-positions of the phenyl ring instead of 2,4.
  • This isomer may exhibit lower solubility in polar solvents due to increased symmetry and packing efficiency .
(3,5-Dimethylphenyl)(quinolin-4-yl)methanone
  • Structural Difference: The quinoline is attached at the 4-position, and the phenyl substituents are 3,5-dimethyl.
  • Impact: The 4-position on quinoline is more electron-deficient than the 3-position, altering electronic interactions in coordination complexes. The 3,5-dimethylphenyl group provides a symmetrical electron-donating effect, which could enhance stability in oxidative environments .

Functional Group Variations

(2,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone (CAS 898760-22-0)
  • Structural Difference : Incorporates a dioxolane ring on the phenyl group.
  • Impact : The dioxolane enhances solubility in polar aprotic solvents (e.g., DMSO) and may act as a protecting group for ketones. Molecular weight (C18H18O3, 282.34 g/mol) is higher than the target compound, influencing bioavailability .
(2-Chloro-3-pyridinyl)(2,5-dimethylphenyl)methanone (CAS 80100-03-4)
  • Structural Difference: Replaces quinoline with a chloropyridinyl group.
  • Impact: The chlorine atom introduces electron-withdrawing effects, increasing electrophilicity at the ketone.

Substituent-Driven Property Changes

Hydroxy- and Methoxy-Substituted Analogs
  • Example: (5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone (CAS 329944-55-0).
  • Impact : Hydroxy and methoxy groups increase hydrogen bonding capacity and polarity, improving aqueous solubility but reducing lipid membrane permeability. The target compound’s lack of hydroxyl groups makes it more lipophilic, favoring blood-brain barrier penetration .
Piperidine-Containing Derivatives
  • Example: (2,5-Dimethylphenyl)(piperidin-4-yl)methanone.
  • Impact: The piperidine group introduces basicity (pKa ~10) and conformational flexibility, enabling salt formation and enhanced solubility in acidic media. This contrasts with the rigid, planar quinoline moiety in the target compound .

Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound C19H17NO 275.35 Not reported Quinoline-3-yl, 2,5-dimethylphenyl
(2,6-Dimethylphenyl)(quinolin-3-yl)methanone C19H17NO 275.35 Not reported Higher steric hindrance
(3,5-Dimethylphenyl)(quinolin-4-yl)methanone C19H17NO 275.35 Not reported Enhanced symmetry
(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone C15H13ClO4 292.72 Not reported Polar, H-bonding groups

Biological Activity

(2,5-Dimethylphenyl)(quinolin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant data and research findings.

Overview of the Compound

  • Chemical Structure : The compound features a quinoline moiety linked to a dimethylphenyl group via a methanone functional group. This structural arrangement is crucial for its biological activity.
  • CAS Number : 1187167-42-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound can bind to DNA and proteins, disrupting their normal functions. This is particularly relevant in antimicrobial and anticancer activities.
  • Biochemical Pathways : It inhibits key enzymes involved in DNA replication and repair, leading to cell death in microbial and cancer cells. The quinoline ring enhances its ability to interact with biological systems due to its electron-rich nature.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various pathogens:

  • Gram-positive Bacteria : It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, making it a potential candidate for treating resistant infections .
  • Fungal Activity : The compound demonstrates broad-spectrum antifungal properties, particularly against drug-resistant strains of Candida .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast cancer cells .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are critical for programmed cell death .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
(2,4-Dimethylphenyl)(quinolin-3-yl)methanoneQuinoline derivativeAntimicrobial and anticancer properties
(2,6-Dimethylphenyl)(quinolin-3-yl)methanoneQuinoline derivativeSimilar bioactivity but with different methyl substitutions
(3-Methylphenyl)(quinolin-4-yl)methanoneQuinoline derivativeDifferent binding affinities and activity profiles

This table highlights the structural variations among similar compounds and their corresponding biological activities.

Case Studies

  • Antimicrobial Efficacy :
    • A recent study evaluated the efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL against MRSA .
  • Anticancer Screening :
    • In a screening conducted by the National Cancer Institute, this compound exhibited an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, indicating potent anticancer activity .

Q & A

Q. What synthetic routes are available for (2,5-dimethylphenyl)(quinolin-3-yl)methanone?

The compound can be synthesized via Friedel-Crafts acylation, where quinoline-3-carboxylic acid derivatives react with 2,5-dimethylbenzene under acidic conditions. Alternatively, Suzuki-Miyaura coupling may be employed using boronic esters of the aryl group and halogenated quinoline precursors. Purification typically involves column chromatography with hexane/ethyl acetate gradients to isolate the product .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and aromatic coupling patterns.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~303.4 g/mol).
  • X-ray crystallography : For unambiguous structural confirmation if single crystals are obtained .

Q. How should researchers handle safety concerns related to this compound?

While specific toxicity data are limited, general precautions for aromatic ketones apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation.
  • Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for analogous quinoline derivatives?

Discrepancies in NMR or IR data (e.g., conflicting peak assignments) can arise from solvent effects or impurities. Solutions include:

  • Repeating experiments under standardized conditions (e.g., DMSO-d6 for NMR).
  • Cross-validating with computational simulations (DFT for 13^13C chemical shifts) .

Q. How do electronic effects of the 2,5-dimethylphenyl group influence reactivity in cross-coupling reactions?

The electron-donating methyl groups enhance the aryl ring’s nucleophilicity, favoring electrophilic substitution at the quinoline’s C3 position. However, steric hindrance from the methyl substituents may reduce reaction yields in bulky catalyst systems. Optimization requires balancing solvent polarity (e.g., DMF vs. THF) and catalyst loading .

Q. What experimental design considerations are critical for studying this compound’s biological activity?

  • Solubility : Use DMSO for in vitro assays (≤0.1% final concentration to avoid cytotoxicity).
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify IC50_{50} values.
  • Controls : Include structurally similar analogs (e.g., 2,6-dimethylphenyl variants) to isolate substituent effects .

Q. How can computational modeling predict interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) with quinoline-binding enzymes (e.g., cytochrome P450) can identify key binding residues. Parameters:

  • Force field: AMBER for protein-ligand dynamics.
  • Grid size: 60 ų centered on the active site.
  • Validation: Compare docking scores with experimental IC50_{50} data .

Key Methodological Recommendations

  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for >99% purity in biological assays .
  • Stability Testing : Monitor degradation in DMSO stock solutions over 7 days via LC-MS to ensure assay reliability .
  • Contradiction Mitigation : Cross-reference CAS registry entries (e.g., 1187167-47-0 vs. analogs) to avoid structural misassignment .

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